molecular formula C12H9NO3 B8656544 4-(2-oxopyridin-1(2H)-yl)benzoic acid

4-(2-oxopyridin-1(2H)-yl)benzoic acid

Cat. No.: B8656544
M. Wt: 215.20 g/mol
InChI Key: KUXZICUVTQURNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Oxopyridin-1(2H)-yl)benzoic acid (CAS 766556-54-1) is a benzoic acid derivative featuring a 2-oxopyridine moiety. This molecular structure serves as a key building block and intermediate in organic synthesis and pharmaceutical research . The compound has been utilized in the design and synthesis of novel pyridinone derivatives investigated for their potential biological activities . Research applications include its role as a precursor in the development of compounds screened for antimalarial activity through the inhibition of β-hematin formation, a mechanism of action for some antimalarial drugs . Furthermore, derivatives stemming from this scaffold have been studied for their cytotoxic effects on cancer cell lines, indicating its value in early-stage anticancer agent discovery . The compound has a molecular weight of 215.20 g/mol and a molecular formula of C12H9NO3 . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Please refer to the Safety Data Sheet (SDS) for handling information. Hazard Statements Apply: H302 Harmful if swallowed, H315 Causes skin irritation, H319 Causes serious eye irritation, H335 May cause respiratory irritation .

Properties

Molecular Formula

C12H9NO3

Molecular Weight

215.20 g/mol

IUPAC Name

4-(2-oxopyridin-1-yl)benzoic acid

InChI

InChI=1S/C12H9NO3/c14-11-3-1-2-8-13(11)10-6-4-9(5-7-10)12(15)16/h1-8H,(H,15,16)

InChI Key

KUXZICUVTQURNF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)N(C=C1)C2=CC=C(C=C2)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Derivatives

The following table summarizes key structural analogs, their modifications, and applications:

Compound Name Key Structural Features Molecular Formula Key Applications/SAR Insights Reference
4-(((2-Oxopyridin-1(2H)-yl)oxy)sulfonyl)benzoic acid Sulfonate ester linker between pyridone and benzoic acid C₁₂H₉NO₆S Prodrug activation via ROS-sensitive sulfonate ester; MMP inhibition studies (30% synthetic yield)
4-(6-Oxo-1H-pyridin-2-yl)benzoic acid Oxo group at pyridine C6 instead of C2 C₁₂H₉NO₃ Structural isomer; potential differences in hydrogen bonding and solubility (CAS: 944344-45-0)
tert-Butyl N-[2-{4-[6-amino-5-(2,4-difluorobenzoyl)-2-oxopyridin-1(2H)-yl]-3,5-difluorophenyl}ethyl]-L-alaninate Fluorinated aromatic and ester groups C₂₈H₂₈F₄N₃O₄ p38 MAP kinase inhibition; hydrolyzed to active acid form for anti-inflammatory applications
4-(2-Oxoacetyl)benzoic acid Simpler oxoacetyl substituent C₉H₆O₄ Distinct handling requirements (hazardous; requires medical consultation upon exposure)
2-(3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetic acid Oxadiazole and cyclopropyl groups C₁₂H₁₁N₃O₄ Enhanced metabolic stability due to oxadiazole; potential kinase targeting (MW: 261.23)
4-Methyl-benzoic acid (2-oxo-1,2-dihydro-indol-3-ylidene)-hydrazide Hydrazide linker and indole moiety C₁₆H₁₃N₃O₂ Improved binding affinity in anticancer scaffolds (e.g., Repaglinide analogs)

Preparation Methods

Conventional Heating Approach

In a conventional protocol, ethyl 4-(2-cyanoacetamido)benzoate (3) reacts with acetylacetone in absolute ethanol under reflux for 10–12 hours, catalyzed by triethylamine (TEA) or diisopropylethylamine (DIEA). The reaction proceeds via enamine formation, followed by cyclization to yield 4-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)benzoic acid derivatives. Neutralization with dilute HCl precipitates the product, which is recrystallized from ethanol. Typical yields range from 80% to 83% for derivatives such as 11a–h .

Key reaction parameters :

  • Solvent : Ethanol or N,N-dimethylformamide (DMF)

  • Catalyst : TEA or DIEA (1.5–2.0 equivalents)

  • Temperature : Reflux (78–80°C)

  • Time : 10–12 hours.

Ultrasonic-Assisted Cyclization

Ultrasonic irradiation significantly enhances reaction efficiency. For example, subjecting the same starting materials to ultrasound at 30–60°C for 1–2 hours increases yields to 90–95%. The mechanical energy from ultrasonication accelerates molecular collisions, reducing activation energy and bypassing intermediate isolation steps. A comparative analysis of conventional versus ultrasonic methods for derivative 11a demonstrates a yield improvement from 83% to 93%.

CompoundConventional Yield (%)Ultrasonic Yield (%)
11a8393
11b8195
11c8094
11d8092

Table 1: Yield comparison for 2-pyridone derivatives under conventional and ultrasonic conditions.

Cyanoacetylation of 4-Aminobenzoic Acid Followed by Cyclization

The synthesis of 4-(2-oxopyridin-1(2H)-yl)benzoic acid often begins with the cyanoacetylation of 4-aminobenzoic acid, followed by cyclization with diketones.

Cyanoacetylation Using 1-Cyanoacetyl-3,5-dimethylpyrazole

4-Aminobenzoic acid reacts with 1-cyanoacetyl-3,5-dimethylpyrazole in dry toluene under reflux or ultrasonication. The reaction forms a cyanoacetamide intermediate, which undergoes cyclization with acetylacetone.

Procedure :

  • Cyanoacetylation :

    • 4-Aminobenzoic acid (10 mmol) and 1-cyanoacetyl-3,5-dimethylpyrazole (10 mmol) in toluene.

    • Conventional heating: 6 hours at 110°C.

    • Ultrasonic method: 20–30 minutes at 60°C.

  • Cyclization :

    • Intermediate (5 mmol), acetylacetone (5.5 mmol), and TEA in ethanol.

    • Reflux for 10–12 hours (conventional) or ultrasonication for 1–2 hours.

This method avoids side reactions such as hydrolysis, ensuring high purity (90–95%).

Alternative Pathways: Urea/Thiourea-Mediated Cyclocondensation

While less common, urea or thiourea can facilitate pyrimidine and pyridone formation. For example, heating 3-oxobutanamides with urea in ethanol containing piperidine yields pyrimidine derivatives. Although this method primarily targets pyrimidines, modifying the starting material to include a benzoic acid moiety could adapt it for 4-(2-oxopyridin-1(2H)-yl)benzoic acid synthesis.

Example :

  • Starting material : 4-aminobenzoic acid derivative with a β-ketoamide group.

  • Conditions : Ethanol, piperidine, reflux for 6 hours.

  • Yield : ~62% for analogous pyrimidine structures.

Solvent and Catalyst Optimization

Solvent Effects

  • Ethanol : Preferred for cyclocondensation due to high solubility of intermediates and eco-friendliness.

  • DMF : Enhances reaction rates in coupling steps but requires post-reaction purification.

Catalytic Systems

  • TEA/DIEA : Effective for deprotonating intermediates and facilitating cyclization.

  • Piperidine : Used in urea-mediated reactions to stabilize enolate intermediates.

Mechanistic Insights

The formation of 4-(2-oxopyridin-1(2H)-yl)benzoic acid proceeds through:

  • Nucleophilic attack : The amine group of 4-aminobenzoic acid attacks the electrophilic carbon of the cyanoacetylating agent.

  • Enamine formation : Reaction with acetylacetone generates an enamine intermediate.

  • Cyclization : Intramolecular attack forms the 2-pyridone ring, with elimination of water.

Ultrasonic irradiation accelerates steps 1 and 3 by promoting cavitation, which enhances mass transfer and reduces activation energy.

Challenges and Limitations

  • Functional group sensitivity : The cyano group in intermediates may hydrolyze under acidic conditions, necessitating pH control.

  • Byproducts : Conventional methods often require chromatography for purification, whereas ultrasonic synthesis reduces byproduct formation .

Q & A

Q. What are the common synthetic routes for 4-(2-oxopyridin-1(2H)-yl)benzoic acid, and how can reaction conditions be optimized for yield?

  • Methodological Answer :
    A typical synthesis involves condensation reactions between pyridone derivatives and benzoic acid precursors. For example, refluxing a mixture of maltol and 3-aminobenzoic acid in aqueous ethanol at pH 5.0 for 72 hours under controlled temperature can yield structurally analogous compounds . Optimization includes adjusting solvent polarity (e.g., ethanol-water ratios), reaction time, and pH to enhance nucleophilic attack efficiency. Thin-layer chromatography (TLC) is critical for monitoring reaction progress and intermediate purity .

Q. What purification techniques are recommended for isolating 4-(2-oxopyridin-1(2H)-yl)benzoic acid post-synthesis?

  • Methodological Answer :
    After synthesis, precipitation via cooling the reaction mixture is a primary isolation step. Further purification involves recrystallization using acetone or ethanol to remove unreacted starting materials. Column chromatography with silica gel and a gradient eluent (e.g., ethyl acetate/hexane) can resolve structurally similar impurities . Purity validation requires melting point analysis and HPLC with UV detection at 254 nm.

Q. Which spectroscopic methods are essential for characterizing this compound?

  • Methodological Answer :
    • IR spectroscopy : Identify functional groups like the carbonyl (C=O) stretch (~1700 cm⁻¹) and aromatic C-H bends (~700-900 cm⁻¹).
    • NMR (¹H and ¹³C) : Assign protons on the pyridone ring (δ 6.5–7.5 ppm) and benzoic acid moiety (δ 7.8–8.2 ppm for aromatic protons). ¹³C NMR confirms the ketone (C=O) at ~165–175 ppm .
    • Mass spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns consistent with the molecular formula C₁₂H₉NO₃.

Q. What safety protocols are critical during handling?

  • Methodological Answer :
    • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
    • Ventilation : Use fume hoods to prevent inhalation of fine particulates.
    • First aid : For accidental exposure, rinse eyes/skin with water for 15 minutes and seek medical attention . Store the compound in a cool, dry place away from oxidizers.

Advanced Research Questions

Q. How can researchers optimize the synthesis of 4-(2-oxopyridin-1(2H)-yl)benzoic acid for scalability?

  • Methodological Answer :
    Transition from batch to flow chemistry can improve scalability by ensuring consistent mixing and temperature control. Microwave-assisted synthesis reduces reaction time (e.g., from 72 hours to <12 hours) while maintaining yield . Solvent selection (e.g., DMF or DMSO) may enhance solubility of intermediates, but post-reaction purification must address solvent residues.

Q. How should contradictory biological activity data be resolved for this compound?

  • Methodological Answer :
    Discrepancies in bioactivity (e.g., enzyme inhibition vs. no effect) may arise from assay conditions (pH, temperature) or compound purity. Reproduce assays using standardized protocols (e.g., IC₅₀ determination in triplicate) and validate purity via HPLC. Cross-reference with structural analogs to identify substituent-specific activity trends .

Q. What computational approaches predict interactions between this compound and biological targets?

  • Methodological Answer :
    Molecular docking (e.g., AutoDock Vina) models binding affinities to enzymes like cyclooxygenase-2 (COX-2) or kinases. Molecular dynamics simulations (e.g., GROMACS) assess stability of ligand-receptor complexes over 100-ns trajectories. QSAR studies correlate electronic properties (e.g., HOMO-LUMO gaps) with observed bioactivity .

Q. How can structure-activity relationships (SAR) guide derivative design?

  • Methodological Answer :
    Modify substituents on the pyridone or benzoic acid rings to alter electronic or steric effects. For example:
    • Electron-withdrawing groups (e.g., -NO₂) on the benzoic acid enhance COX-2 inhibition.
    • Methyl groups on the pyridone improve metabolic stability.
      Test derivatives via in vitro assays (e.g., cell viability, enzyme kinetics) to validate SAR hypotheses .

Q. What strategies mitigate stability issues in aqueous solutions?

  • Methodological Answer :
    Stability studies under varying pH (2–10) and temperatures (4–40°C) identify degradation pathways (e.g., hydrolysis of the ketone group). Lyophilization improves long-term storage stability. Buffered solutions (PBS, pH 7.4) minimize decomposition during biological assays .

Q. How can researchers design derivatives for targeting specific disease pathways?

  • Methodological Answer :
    Focus on functional group compatibility with target binding pockets. For example:
    • Anticancer agents : Introduce pro-drug motifs (e.g., ester linkages) for tumor-specific activation.
    • Anti-inflammatory agents : Sulfonamide derivatives enhance solubility and COX-2 selectivity.
      Validate designs using in vitro cytotoxicity assays (e.g., MTT) and in vivo models (e.g., murine inflammation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.